

Butyric Acid's Impact on MicroRNA Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyric acid*

Cat. No.: B3428316

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **butyric acid**'s effect on specific microRNA (miRNA) expression, supported by experimental data. We delve into the molecular pathways influenced by this short-chain fatty acid and compare its activity to other histone deacetylase (HDAC) inhibitors.

Butyric acid, a product of dietary fiber fermentation by the gut microbiota, has emerged as a key regulator of gene expression, in part through its influence on non-coding RNAs such as microRNAs. As an inhibitor of histone deacetylases (HDACs), **butyric acid** modulates chromatin structure, leading to widespread changes in the transcription of genes and miRNAs implicated in cellular processes like proliferation, differentiation, and apoptosis.^[1] This guide synthesizes findings from key studies to elucidate the specific effects of **butyric acid** on miRNA expression, particularly in the context of colorectal cancer (CRC), and provides a comparative overview with other HDAC inhibitors.

Comparative Analysis of MicroRNA Expression

Butyric acid treatment in colorectal cancer cell lines, primarily HCT-116, has been shown to significantly alter the expression of a number of microRNAs. The following tables summarize the quantitative data from various studies, showcasing the dose-dependent and time-dependent effects of sodium butyrate (NaBu) on miRNA expression.

Upregulation of Tumor Suppressive MicroRNAs

Butyric acid consistently upregulates several miRNAs known to have tumor-suppressive functions in colorectal cancer.

| MicroRNA | Cell Line | Butyrate Concentration & Time | Fold Change (vs. Control) | Reference |
|--------------|-----------|-------------------------------|---------------------------|-----------|
| miR-21 | HCT-116 | 25 mM, 24h | 12.3-fold | [2] |
| 100 mM, 24h | 24.2-fold | [2] | | |
| miR-143 | HCT-116 | 25 mM, 24h | 14.1-fold | [2] |
| 12.5 mM, 48h | 2.2-fold | [2] | | |
| 12.5 mM, 72h | 7.8-fold | [2] | | |
| miR-145 | HCT-116 | 100 mM, 24h | 7.6-fold | [2] |
| 25 mM, 48h | 8.2-fold | [2] | | |
| 25 mM, 72h | 10.7-fold | [2] | | |
| miR-139 | HCT-116 | 2.5 mM, 24h | Significantly induced | [3] |
| miR-542 | HCT-116 | 2.5 mM, 24h | Significantly induced | [3] |

Downregulation of OncomiRs

Conversely, **butyric acid** has been demonstrated to downregulate oncogenic miRNAs (oncomiRs) and miRNA clusters. A notable example is the miR-17-92a cluster and the related miR-106b family.[3][4]

| MicroRNA/Cluster | Cell Line | Butyrate Concentration & Time | Effect | Reference |
|--------------------|----------------|-------------------------------|--|-----------|
| miR-106b family | HCT-116 | 1 mM, 24h | Decreased expression | [5] |
| miR-17-92a cluster | HCT-116, HT-29 | Not specified | Decreased expression | [2] |
| miR-92a | HCT-116, HT-29 | Not specified | Reduced levels of primary, precursor, and mature forms | [6] |

Comparison with Other HDAC Inhibitors

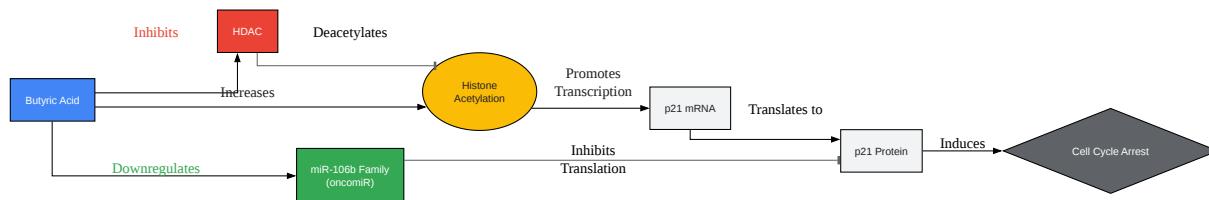
Direct comparative studies on a wide range of miRNAs are limited. However, one study in LT97 colon adenoma cells compared the effects of butyrate with another HDAC inhibitor, Trichostatin A (TSA).

| MicroRNA | Treatment | Effect (Fold Change vs. Control) | Reference |
|----------------------------|----------------------------|----------------------------------|-----------|
| miR-135a | 2, 4, 10 mM Butyrate (24h) | ~0.5-fold reduction | [7] |
| TSA (24h) | ~0.5-fold reduction | [7] | |
| miR-106b | 4 mM Butyrate (24h) | ~0.5-fold reduction | [7] |
| TSA (24h) | ~0.5-fold reduction | [7] | |
| 2, 4, 10 mM Butyrate (48h) | ~0.6-fold reduction | [7] | |
| TSA (48h) | ~0.6-fold reduction | [7] | |
| miR-let-7a | 2, 4, 10 mM Butyrate (48h) | ~0.7-fold reduction | [7] |

These findings suggest that both butyrate and TSA can downregulate specific miRNAs involved in cell cycle regulation, although the extent of this regulation may vary.[7]

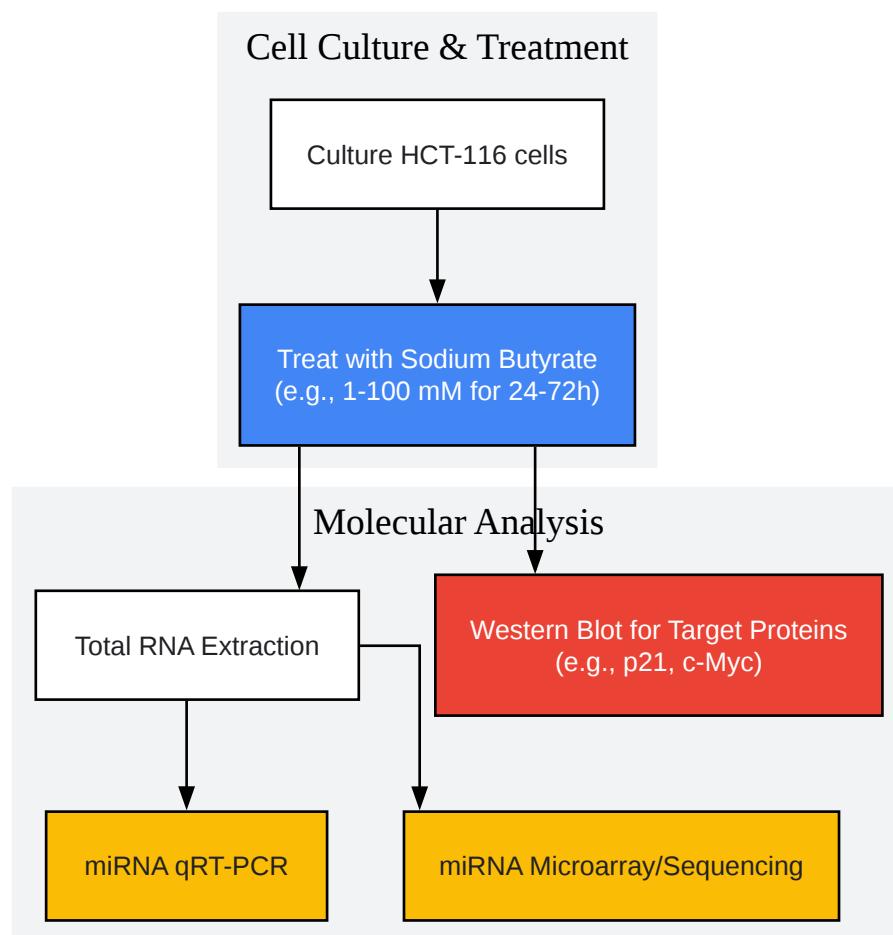
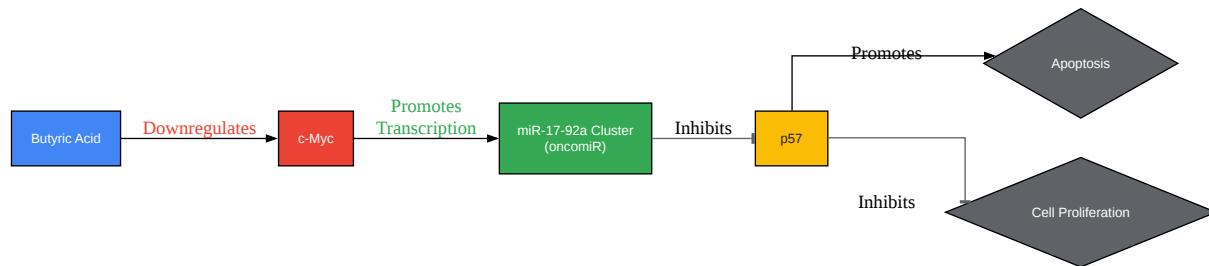
Signaling Pathways and Experimental Workflows

The regulation of miRNA expression by **butyric acid** has significant downstream consequences on various signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and typical experimental workflows.



[Click to download full resolution via product page](#)

Butyrate-mediated p21 activation pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Short Chain Fatty Acid Sodium Butyrate Increases miR-21, miR-143 and miR-145 Expression in Human Colorectal Cancer HCT-116 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijph.tums.ac.ir [ijph.tums.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of miRNA-106b and miRNA-135a on butyrate-regulated expression of p21 and Cyclin D2 in human colon adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Butyric Acid's Impact on MicroRNA Expression: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3428316#validating-the-impact-of-butyric-acid-on-specific-microrna-expression>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com